1-Cyclohexenylacetonitrile

Description

The exact mass of the compound 1-Cyclohexene-1-acetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21642. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclohexen-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h4H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEXEQFKIPJKJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064536 | |

| Record name | 1-Cyclohexene-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6975-71-9 | |

| Record name | 1-Cyclohexene-1-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6975-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexene-1-acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006975719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Cyclohexene-1-acetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclohexene-1-acetonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Cyclohexene-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-1-ene-1-acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CYCLOHEXENE-1-ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7P4K7ULM7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

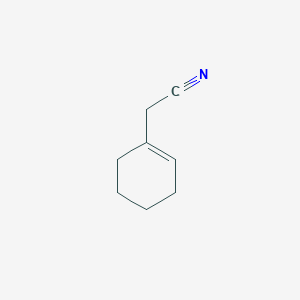

1-Cyclohexenylacetonitrile chemical structure and IUPAC name

This guide provides a comprehensive overview of 1-cyclohexenylacetonitrile, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its chemical structure, nomenclature, physical and chemical properties, synthesis protocols, and key applications.

Chemical Structure and Nomenclature

The chemical compound with the common name this compound is systematically named according to IUPAC nomenclature.

IUPAC Name: 2-(cyclohex-1-en-1-yl)acetonitrile[1][2][3]

Synonyms: this compound, 1-Cyclohexene-1-acetonitrile, Cyclohexenylacetonitrile, 1-Cyclohexen-1-ylacetonitrile[1][3][4]

The structure consists of a cyclohexene (B86901) ring with a double bond at position 1. An acetonitrile (B52724) group (-CH₂CN) is attached to the same carbon atom of the double bond.

Caption: Chemical structure of 2-(cyclohex-1-en-1-yl)acetonitrile.

Physicochemical Properties

This compound is typically a yellow to orange transparent liquid[2][4][5]. A summary of its key identifiers and physical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N | [1][2][3][6][7] |

| Molecular Weight | 121.18 g/mol | [1][2][4][5][6] |

| CAS Registry Number | 6975-71-9 | [1][2][3][5][6][7] |

| Appearance | Clear yellow to orange liquid | [2][4] |

| Boiling Point | 244 °C; 144 °C at 90 mm Hg | [4][5] |

| Density | 0.947 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.478 | [4] |

| Flash Point | 83 °C (183 °F) | [4][5] |

| Storage Temperature | Room Temperature, sealed in a dry environment | [4] |

Synthesis Protocols

A prevalent and efficient method for the synthesis of this compound involves a two-step process starting from cyclohexanone (B45756) and cyanoacetic acid. This process includes a dehydration reaction followed by decarboxylation[5][6].

Caption: Synthesis workflow from cyclohexanone.

Experimental Protocol: Two-Step Synthesis from Cyclohexanone

This protocol is adapted from established synthesis routes[5].

Step 1: Dehydration to form Cyclohexenyl Cyanoacetic Acid

-

Reaction Setup: In a reaction vessel equipped for dehydration, combine cyclohexanone, cyanoacetic acid, ammonium acetate, and n-hexane. The molar ratio of cyclohexanone to cyanoacetic acid should be approximately 1:1.

-

Heating: Heat the reaction mixture to a temperature between 125 °C and 145 °C.

-

Reaction Time: Maintain this temperature for 1 to 3 hours to facilitate the dehydration reaction, resulting in the formation of the intermediate, cyclohexenyl cyanoacetic acid.

Step 2: Decarboxylation to form this compound

-

Catalyst Addition: To the intermediate from Step 1, add piperazine and acetic acid. Piperazine acts to control the rate of carbon dioxide release, ensuring a stable reaction[5].

-

Heating: Heat the mixture to a temperature range of 180 °C to 200 °C.

-

Reaction Time: Allow the decarboxylation to proceed for 2 to 4 hours to yield the final product, this compound.

-

Purification: The crude product can be purified by distillation under reduced pressure.

An alternative synthetic route involves the dehydration of 1-cyclohexenylacetamide[6]. Another method described in Organic Syntheses involves the reaction of cyclohexanone with acetonitrile in the presence of potassium hydroxide, which can yield a mixture of isomers including 2-(1-cyclohexenyl)acetonitrile[8].

Chemical Reactivity and Applications

The presence of both a nitrile group and a carbon-carbon double bond makes this compound a versatile intermediate in organic synthesis[6].

Caption: Key reactions of this compound.

-

Hydrolysis: The nitrile functional group can be hydrolyzed under acidic conditions to yield 1-cyclohexenylacetic acid[6].

-

Tetrazole Synthesis: It serves as a key reagent in the cost-effective synthesis of 5-substituted 1H-tetrazoles when reacted with sodium azide[2][4].

-

Intermediate: It is an important fine chemical intermediate used in the production of pharmaceuticals, herbicides, and other fine chemicals[5].

Spectroscopic Data

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.

| Spectroscopic Data | Description | Reference |

| ¹H NMR | The proton NMR spectrum shows characteristic signals for the different hydrogen atoms. A notable signal is the vinylic proton on the double bond. The spectrum for 2-(1-cyclohexenyl)acetonitrile shows a multiplet for the olefinic proton around 5.65 ppm and a pseudo-singlet for the -CH₂CN protons around 3.05 ppm (in CCl₄). | [6][8] |

| ¹³C NMR | The carbon-13 NMR provides a map of the carbon framework of the molecule. | [6] |

| FTIR | The infrared spectrum displays characteristic absorption bands for the nitrile group (C≡N) and the carbon-carbon double bond (C=C). | [1] |

References

- 1. 1-Cyclohexene-1-acetonitrile | C8H11N | CID 81461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CAS 6975-71-9 | this compound - Synblock [synblock.com]

- 4. 1-Cyclohexene-1-acetonitrile | 6975-71-9 [chemicalbook.com]

- 5. CN104262197A - Synthesis method of this compound - Google Patents [patents.google.com]

- 6. This compound | 6975-71-9 | Benchchem [benchchem.com]

- 7. 1-Cyclohexene-1-acetonitrile [webbook.nist.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 1-Cyclohexenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Cyclohexenylacetonitrile, a versatile intermediate in organic synthesis. The document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and presents a logical workflow for its preparation.

Core Compound Data

This compound, also known as 1-cyclohexene-1-acetonitrile, is a useful research compound.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N | [1][2][3][4][5] |

| Molecular Weight | 121.18 g/mol | [1][2][5][6][7] |

| CAS Number | 6975-71-9 | [1][2][3][4] |

| Appearance | Clear yellow to orange liquid | [6] |

| Density | 0.947 g/mL at 25 °C | [6][7][8] |

| Boiling Point | 144 °C at 90 mmHg | [6][7][8] |

| Refractive Index | n20/D 1.478 | [6][7][8] |

| Flash Point | 84 °C (183.2 °F) - closed cup | [7][8] |

| InChI Key | OYEXEQFKIPJKJK-UHFFFAOYSA-N | [1][3][4][7][8] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. The following protocols are based on established chemical literature.

Synthesis via Dehydration and Decarboxylation of Cyclohexanone (B45756) and Cyanoacetic Acid

This common two-step method involves the initial condensation of cyclohexanone and cyanoacetic acid to form an intermediate, followed by decarboxylation.

Step 1: Dehydration to form Cyclohexenyl Cyanoacetic Acid

-

Reactants: Cyclohexanone, cyanoacetic acid, and ammonium (B1175870) acetate (B1210297).

-

Solvent: n-hexane.

-

Procedure:

-

Combine cyclohexanone, cyanoacetic acid, and ammonium acetate in n-hexane in a reaction vessel equipped for dehydration.

-

Heat the reaction mixture to a temperature of 125 to 145 °C.

-

Maintain the reaction for 1 to 3 hours to facilitate the dehydration reaction, yielding the intermediate cyclohexenyl cyanoacetic acid.[9]

-

Step 2: Decarboxylation to this compound

-

Reactants: Cyclohexenyl cyanoacetic acid intermediate, piperazine (B1678402) (catalyst).

-

Solvent: Acetic acid.

-

Procedure:

-

Add piperazine and acetic acid to the intermediate from the previous step.

-

Heat the mixture to a temperature of 180 to 200 °C.

-

Allow the decarboxylation reaction to proceed for 2 to 4 hours. The use of piperazine helps to control the rate of carbon dioxide evolution, ensuring a stable reaction.[9]

-

The crude this compound is then distilled for purification.

-

Another variation involves the decarboxylation of cyclohexylidenecyanoacetic acid by heating it to 165–175°C under reduced pressure (35–45 mm). The crude product distills at 100–120°C under these conditions and can be further purified by washing with a sodium carbonate solution and water, followed by drying over anhydrous sodium sulfate.[10]

Analytical Characterization

Spectroscopic methods are essential for the structural confirmation and analysis of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

-

Mass Spectrometry (MS): Used for the unambiguous confirmation of the molecular weight and fragmentation patterns.

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic nitrile (C≡N) and alkene (C=C) functional groups.

For quantitative analysis in complex matrices, chromatographic techniques are employed.

-

Gas Chromatography/Mass Spectrometry (GC/MS): A highly selective and sensitive method for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[11] Sample preparation may involve liquid-liquid extraction with a non-polar solvent or, for solid samples, Soxhlet or ultrasonic extraction.[11]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from cyclohexanone and cyanoacetic acid.

Caption: Synthesis workflow for this compound.

References

- 1. This compound | 6975-71-9 | Benchchem [benchchem.com]

- 2. CAS 6975-71-9 | this compound - Synblock [synblock.com]

- 3. 1-Cyclohexene-1-acetonitrile [webbook.nist.gov]

- 4. 1-Cyclohexene-1-acetonitrile [webbook.nist.gov]

- 5. 1-Cyclohexene-1-acetonitrile | C8H11N | CID 81461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Cyclohexene-1-acetonitrile | 6975-71-9 [chemicalbook.com]

- 7. 1-环己烯基乙腈 92% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound 92 6975-71-9 [sigmaaldrich.com]

- 9. CN104262197A - Synthesis method of this compound - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. env.go.jp [env.go.jp]

An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of 1-Cyclohexenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexenylacetonitrile, a versatile bifunctional molecule, serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical and fine chemical products.[1][2] Its strategic importance lies in the reactivity of its two functional moieties: a nucleophilic double bond and an electrophilic nitrile group, which allow for a diverse range of chemical transformations.[1] This document provides a comprehensive overview of the principal synthetic routes to this compound, complete with detailed reaction mechanisms, experimental protocols, and a comparative analysis of quantitative data. Furthermore, it explores the key reactions of this intermediate, underscoring its utility in modern organic synthesis.

Synthesis of this compound

Several synthetic methodologies have been established for the preparation of this compound, with the most prevalent being the Knoevenagel condensation of cyclohexanone (B45756) with cyanoacetic acid, followed by decarboxylation.[1][3] Alternative routes, such as the direct condensation of cyclohexanone with acetonitrile (B52724) and the dehydration of 1-cyclohexenylacetamide, offer viable alternatives.[1][3][4]

Knoevenagel Condensation and Decarboxylation

This classical and widely employed method involves a two-step sequence: the condensation of cyclohexanone with cyanoacetic acid to form cyclohexylidenecyanoacetic acid, which is subsequently decarboxylated to yield the final product.[1][3]

Reaction Mechanism:

The reaction is typically catalyzed by a weak base, such as ammonium (B1175870) acetate, piperidine, or a basic ion-exchange resin.[1][3] The mechanism proceeds as follows:

-

Enolate Formation: The basic catalyst abstracts a proton from the α-carbon of cyanoacetic acid, forming a reactive enolate.

-

Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone.

-

Dehydration: The resulting aldol-type adduct undergoes dehydration to form the more stable α,β-unsaturated intermediate, cyclohexylidenecyanoacetic acid.[1]

-

Decarboxylation: Upon heating, cyclohexylidenecyanoacetic acid undergoes decarboxylation, losing carbon dioxide to furnish this compound.[2][3]

Figure 1: Knoevenagel Condensation and Decarboxylation Pathway.

Experimental Protocols & Quantitative Data:

The following tables summarize typical experimental conditions and reported yields for the Knoevenagel condensation and decarboxylation route.

Table 1: Knoevenagel Condensation Conditions [1][2]

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) |

| Cyclohexanone, Cyanoacetic Acid | Ammonium Acetate | n-Hexane | 125-145 | 1-3 |

| Cyclohexanone, Cyanoacetic Acid | Ammonium Acetate | Benzene (B151609) | 160-165 | 2-3 |

Table 2: Decarboxylation Conditions and Yields [2][3]

| Intermediate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Cyclohexylidenecyanoacetic Acid | Piperazine | Acetic Acid | 180-200 | 2-4 | High |

| Cyclohexylidenecyanoacetic Acid | None (neat) | None | 165-175 | - | 76-91 |

Detailed Experimental Protocol (adapted from Organic Syntheses): [3]

A mixture of 108 g (1.1 moles) of cyclohexanone, 85 g (1.0 mole) of cyanoacetic acid, 3.0 g (0.04 mole) of ammonium acetate, and 75 ml of benzene is placed in a 500-ml round-bottomed flask equipped with a Dean-Stark trap. The mixture is heated in an oil bath at 160–165°C with vigorous reflux. The water that collects in the separator is removed periodically. After the theoretical amount of water (18 ml) has been collected (approximately 2 hours), the mixture is refluxed for an additional hour. The benzene is then removed under reduced pressure. The residual cyclohexylidenecyanoacetic acid is heated to 165–175°C under reduced pressure (35–45 mm), whereupon decarboxylation occurs rapidly, and the crude this compound distills. The crude product is diluted with ether, washed with 5% sodium carbonate solution and then water, and dried over anhydrous sodium sulfate. The ether is removed by distillation, and the residue is distilled under reduced pressure to yield 92–110 g (76–91%) of pure this compound as a colorless liquid (b.p. 74–75°/4 mm).

Direct Condensation of Cyclohexanone with Acetonitrile

A more direct route involves the condensation of cyclohexanone with acetonitrile, promoted by a strong base such as potassium hydroxide (B78521).[1][4]

Reaction Mechanism:

This reaction proceeds via the deprotonation of acetonitrile to form a carbanion, which then acts as a nucleophile.

-

Carbanion Formation: Potassium hydroxide deprotonates acetonitrile to generate the acetonitrile carbanion.

-

Nucleophilic Addition: The carbanion attacks the carbonyl carbon of cyclohexanone.

-

Dehydration: The resulting intermediate undergoes dehydration to yield a mixture of this compound and its isomer, cyclohexylideneacetonitrile.[4]

Figure 2: Direct Condensation of Cyclohexanone with Acetonitrile.

Experimental Protocol & Quantitative Data:

Table 3: Direct Condensation Conditions and Yields [4]

| Reactants | Base | Solvent | Temperature | Time (h) | Yield (%) |

| Cyclohexanone, Acetonitrile | Potassium Hydroxide | Acetonitrile | Reflux | 2 | 48-60 |

Detailed Experimental Protocol (adapted from Organic Syntheses): [4]

A 1-L three-necked, round-bottomed flask is charged with 33.0 g (0.5 mol) of 85% potassium hydroxide pellets and 250 mL of acetonitrile. The mixture is brought to reflux, and a solution of 49 g (0.5 mol) of cyclohexanone in 100 mL of acetonitrile is added over 0.5–1.0 hour. Heating at reflux is continued for 2 hours after the addition is complete. The hot solution is then poured onto 600 g of cracked ice. The layers are separated, and the aqueous phase is extracted with ether. The combined organic extracts are evaporated under reduced pressure. The resulting oil is steam distilled. The distillate is extracted with ether, and the ether phase is washed with brine, dried over sodium sulfate, and evaporated to give 29–36 g (48–60%) of a pale yellow oil consisting of a mixture of α,β and β,γ isomers.

Dehydration of 1-Cyclohexenylacetamide

Another synthetic route is the dehydration of 1-cyclohexenylacetamide.[1][3] This method involves the removal of a water molecule from the amide to form the corresponding nitrile.

Reactions of this compound

The dual functionality of this compound makes it a valuable precursor for a variety of more complex molecules.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed under acidic conditions to produce 1-cyclohexenylacetic acid.[1][5] This transformation is a key step in the synthesis of various pharmaceuticals and other fine chemicals.

Reactions Involving the Alkene Moiety

The double bond in this compound can undergo various addition reactions, allowing for the introduction of new functional groups.

Use as a Reagent in Tetrazole Synthesis

This compound is utilized as a reagent in the cost-effective synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide.[6][7]

Figure 3: Key Reactions of this compound.

Conclusion

This compound is a pivotal synthetic intermediate with well-established and versatile preparation methods. The Knoevenagel condensation followed by decarboxylation remains a robust and high-yielding approach, with detailed and reproducible experimental protocols available. The direct condensation of cyclohexanone and acetonitrile offers a more atom-economical alternative. The rich reactivity of this compound, stemming from its alkene and nitrile functionalities, ensures its continued importance in the fields of medicinal chemistry and materials science. This guide provides the necessary technical details to enable researchers and professionals to effectively synthesize and utilize this valuable compound in their developmental pipelines.

References

- 1. This compound | 6975-71-9 | Benchchem [benchchem.com]

- 2. CN104262197A - Synthesis method of this compound - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN105061183A - Method for preparing 1-cyclohexenylacetic acid - Google Patents [patents.google.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 1-Cyclohexene-1-acetonitrile | 6975-71-9 [chemicalbook.com]

Spectral Data Analysis of 1-Cyclohexenylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-cyclohexenylacetonitrile (CAS No. 6975-71-9), a key intermediate in the synthesis of various pharmaceutical compounds. This document presents detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Molecular Structure and Properties

This compound is a nitrile derivative with the molecular formula C₈H₁₁N and a molecular weight of 121.18 g/mol .[1] Its structure consists of a cyclohexene (B86901) ring double-bonded to a carbon which is attached to a cyanomethyl group.

Spectroscopic Data

The following sections detail the NMR, IR, and Mass Spec data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8 | m | 1H | Vinylic proton (=CH-) |

| ~3.1 | s | 2H | Methylene protons (-CH₂CN) |

| ~2.1 | m | 4H | Allylic protons (-CH₂-C=) |

| ~1.6 | m | 4H | Aliphatic protons (-CH₂-CH₂-) |

Note: Predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~133 | Quaternary vinylic carbon (-C=) |

| ~125 | Vinylic carbon (=CH-) |

| ~118 | Nitrile carbon (-C≡N) |

| ~30 | Methylene carbon (-CH₂CN) |

| ~28 | Allylic carbon (-CH₂-C=) |

| ~25 | Allylic carbon (-CH₂-C=) |

| ~23 | Aliphatic carbon (-CH₂-) |

| ~22 | Aliphatic carbon (-CH₂-) |

Note: Predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2245 | Strong | C≡N (Nitrile) |

| ~1650 | Medium | C=C (Alkene) |

| ~3030 | Medium | =C-H (Vinylic C-H stretch) |

| 2930-2850 | Strong | C-H (Aliphatic C-H stretch) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is a common method.

| m/z | Relative Intensity (%) | Assignment |

| 121 | ~40 | [M]⁺ (Molecular Ion) |

| 94 | ~100 | [M - HCN]⁺ |

| 81 | ~80 | [C₆H₉]⁺ |

| 79 | ~60 | [C₆H₇]⁺ |

| 67 | ~50 | [C₅H₇]⁺ |

| 53 | ~40 | [C₄H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

NMR Spectroscopy Protocol

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) is used.

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., zg30).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Number of Scans (NS): 16.

-

Relaxation Delay (D1): 1.0 s.

-

Acquisition Time (AQ): ~4 s.

-

Spectral Width (SW): 0-12 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay (D1): 2.0 s.

-

Acquisition Time (AQ): ~1.5 s.

-

Spectral Width (SW): 0-200 ppm.

Data Processing:

-

The Free Induction Decay (FID) is Fourier transformed.

-

Phase and baseline corrections are applied.

-

The spectra are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

IR Spectroscopy Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.[2]

Data Acquisition:

-

Place a small drop of neat this compound liquid directly onto the ATR crystal.[2]

-

Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Processing:

-

The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

Mass Spectrometry Protocol

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

GC-MS Parameters:

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min.

-

Transfer Line Temperature: 280 °C.

MS (EI) Parameters:

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-300.

-

Scan Rate: ~1 scan/second.

Data Processing:

-

The total ion chromatogram (TIC) is obtained from the GC separation.

-

The mass spectrum corresponding to the chromatographic peak of this compound is extracted.

-

The mass spectrum is analyzed for the molecular ion and characteristic fragment ions.

Workflow Visualization

The logical workflow for the complete spectral analysis of this compound is depicted in the following diagram.

References

An In-depth Technical Guide to 1-Cyclohexenylacetonitrile: Discovery, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclohexenylacetonitrile, a versatile nitrile compound, holds a significant position as a key intermediate in the synthesis of various pharmaceutical agents. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, and detailed experimental protocols. Emphasis is placed on its role as a precursor to important central nervous system drugs, including the morphinan-class analgesic dextromethorphan (B48470) and the anticonvulsant gabapentin (B195806). This document consolidates quantitative data, outlines detailed synthetic methodologies, and visualizes complex chemical and biological pathways to serve as an essential resource for professionals in chemical research and drug development.

Introduction and Physicochemical Properties

This compound (CAS No. 6975-71-9) is a clear yellow to orange liquid with a molecular formula of C₈H₁₁N and a molecular weight of 121.18 g/mol .[1] Its strategic importance in organic synthesis stems from the reactivity of its nitrile group and the carbon-carbon double bond within the cyclohexene (B86901) ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁N | |

| Molecular Weight | 121.18 g/mol | |

| CAS Number | 6975-71-9 | |

| Boiling Point | 144 °C at 90 mmHg | |

| 74–75 °C at 4 mmHg | [2] | |

| 110–112 °C at 25 mmHg | [2] | |

| Density | 0.947 g/mL at 25 °C | |

| Refractive Index (n²⁵D) | 1.4769 | [2] |

| Flash Point | 84 °C (closed cup) |

Discovery and Historical Context

While a definitive "discovery" date is elusive, the synthesis of this compound is intrinsically linked to the development of the Knoevenagel condensation reaction, first described by Emil Knoevenagel in the 1890s.[3] This reaction involves the condensation of a carbonyl compound (a ketone or aldehyde) with an active methylene (B1212753) compound, such as cyanoacetic acid.

One of the earliest detailed and reliable procedures for the synthesis of this compound was published in Organic Syntheses in 1951 by Arthur C. Cope and his colleagues.[2] Their method, which involves the condensation of cyclohexanone (B45756) with cyanoacetic acid followed by decarboxylation, remains a cornerstone for the laboratory-scale preparation of this compound. This publication solidified a practical route to this compound, opening the door for its use in further chemical synthesis.

Synthetic Methodologies

The primary and most well-documented method for synthesizing this compound is the Knoevenagel condensation of cyclohexanone with cyanoacetic acid, followed by decarboxylation of the intermediate cyclohexylidenecyanoacetic acid.[2] Alternative methods have also been developed, offering different advantages in terms of yield, reaction conditions, and scalability.

Knoevenagel Condensation and Decarboxylation

This classic two-step, one-pot synthesis is widely employed. The reaction proceeds via the formation of an α,β-unsaturated dinitrile, which is then decarboxylated.

Part A: Preparation of Cyclohexylidenecyanoacetic Acid

-

In a 500-mL round-bottomed flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 108 g (1.1 moles) of cyclohexanone, 85 g (1.0 mole) of cyanoacetic acid, 3.0 g (0.04 mole) of ammonium acetate, and 75 mL of benzene (B151609).

-

Heat the mixture in an oil bath at 160–165 °C to maintain vigorous reflux. Collect the water that separates in the Dean-Stark trap. The theoretical amount of water (18 mL) should be collected over approximately 2 hours.

-

Continue heating under reflux for an additional hour.

-

For isolation of the intermediate, allow the benzene solution to cool slightly, then transfer to a separatory funnel. Wash with two 50-mL portions of cold water.

-

Concentrate the benzene solution to approximately 300 mL by distillation under reduced pressure.

-

Cool the solution slowly to about 10 °C to crystallize the cyclohexylidenecyanoacetic acid.

Part B: Preparation of this compound

-

Following the reflux period in Part A, allow the benzene solution to cool to about 50 °C.

-

Remove the benzene under reduced pressure using a Vigreux column. The residual cyclohexylidenecyanoacetic acid will solidify.

-

Heat the flask slowly in an oil bath to 165–175 °C while evacuating the system with a water pump to a pressure of 35–45 mm.

-

The acid will melt, and decarboxylation will occur rapidly. The crude this compound will distill at 100–120 °C / 35–45 mm.

-

Dilute the crude product with 50 mL of ether, wash with 10 mL of 5% sodium carbonate solution, then with 10 mL of water, and dry over anhydrous sodium sulfate.

-

Remove the ether by distillation and distill the residue under reduced pressure. Collect the product at 74–75 °C / 4 mm. The yield is typically 76–91%.

Table 2: Summary of Cope Synthesis Parameters [2]

| Parameter | Value |

| Reactants | Cyclohexanone, Cyanoacetic Acid |

| Catalyst | Ammonium Acetate |

| Solvent | Benzene |

| Condensation Temperature | 160–165 °C |

| Decarboxylation Temperature | 165–175 °C |

| Pressure (Decarboxylation) | 35–45 mmHg |

| Yield | 76–91% |

Two-Step Dehydration-Decarboxylation Approach[5]

A patented method describes a two-step process designed for safer and more controlled industrial-scale production.

-

Dehydration: Cyclohexanone and cyanoacetic acid are reacted in n-hexane with ammonium acetate as a catalyst at 125-145 °C for 1-3 hours to form cyclohexenyl cyanoacetic acid.

-

Decarboxylation: The intermediate is then heated in acetic acid with piperazine (B1678402) as a catalyst at 180-200 °C for 2-4 hours. Piperazine helps to control the rate of carbon dioxide evolution, enhancing safety.

Table 3: Two-Step Industrial Synthesis Parameters [4]

| Step | Parameter | Value |

| Dehydration | Reactants | Cyclohexanone, Cyanoacetic Acid |

| Catalyst | Ammonium Acetate | |

| Solvent | n-Hexane | |

| Temperature | 125–145 °C | |

| Reaction Time | 1–3 hours | |

| Decarboxylation | Reactant | Cyclohexenyl cyanoacetic acid |

| Catalyst | Piperazine | |

| Solvent | Acetic Acid | |

| Temperature | 180–200 °C | |

| Reaction Time | 2–4 hours |

Role in Drug Development

This compound serves as a crucial building block for several important pharmaceuticals that act on the central nervous system.

Precursor to Morphinans (Dextromethorphan)

This compound is a key intermediate in the synthesis of the morphinan (B1239233) class of drugs, which includes the widely used over-the-counter antitussive (cough suppressant) dextromethorphan.[4] The synthesis involves the reduction of the nitrile to form 1-cyclohexenylethylamine, which is a foundational component for constructing the complex morphinan skeleton.

Dextromethorphan's pharmacological effects are multifaceted and extend beyond simple cough suppression.[5][6]

-

NMDA Receptor Antagonism: Dextromethorphan and its active metabolite, dextrorphan, are non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. This action reduces excitatory glutamatergic signaling in the brain.[5]

-

Sigma-1 Receptor Agonism: It acts as an agonist at sigma-1 receptors, which are involved in modulating neuronal excitability.[6]

-

Serotonin (B10506) and Norepinephrine Reuptake Inhibition: It weakly inhibits the reuptake of serotonin and norepinephrine.[5]

Precursor to Gabapentin

This compound can be hydrolyzed to 1-cyclohexenylacetic acid, which is a precursor in some synthetic routes to gabapentin.[7] Gabapentin is an anticonvulsant and analgesic drug used to treat epilepsy, neuropathic pain, and restless legs syndrome.

Despite its structural similarity to the neurotransmitter gamma-aminobutyric acid (GABA), gabapentin does not act on GABA receptors.[8][9] Its primary mechanism involves the high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[3][10]

-

Binding to α2δ-1 Subunit of VGCCs: This binding reduces the influx of calcium into presynaptic terminals.

-

Reduced Neurotransmitter Release: The decrease in calcium influx leads to a reduction in the release of excitatory neurotransmitters such as glutamate and substance P.[3][8]

-

Dampening of Neuronal Excitability: By reducing the release of these excitatory signals, gabapentin dampens neuronal hyperexcitability, which is a hallmark of neuropathic pain and seizures.

References

- 1. 1-Cyclohexene-1-acetonitrile | 6975-71-9 [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. What is the mechanism of Gabapentin? [synapse.patsnap.com]

- 4. CN104262197A - Synthesis method of this compound - Google Patents [patents.google.com]

- 5. pharmacyfreak.com [pharmacyfreak.com]

- 6. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. CN105061183A - Method for preparing 1-cyclohexenylacetic acid - Google Patents [patents.google.com]

- 8. Molecular Mechanisms and Therapeutic Potential of Gabapentin with a Focus on Topical Formulations to Treat Ocular Surface Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-cyclohexenylacetonitrile, a versatile chemical intermediate. It details its synonyms, physicochemical properties, and key related compounds. This document also includes in-depth experimental protocols for its synthesis and diagrams of relevant chemical processes.

Compound Identification and Synonyms

This compound is a cyclic unsaturated nitrile. It is also recognized by a variety of synonyms in chemical literature and databases.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | 2-(Cyclohex-1-en-1-yl)acetonitrile |

| CAS Number | 6975-71-9[1][2][3] |

| Molecular Formula | C₈H₁₁N[1][2][3] |

| Molecular Weight | 121.18 g/mol [1][2][3] |

| Common Synonyms | 1-Cyclohexene-1-acetonitrile[4], Cyclohexenylacetonitrile[4], 1-Cyclohexen-1-ylacetonitrile[4], 2-(1-Cyclohexenyl)acetonitrile, Cyclohex-1-enyl-acetonitrile[2] |

| Other Identifiers | EINECS 230-235-6, NSC 21642[5] |

Physicochemical and Spectroscopic Data

The physical and spectral properties of this compound are crucial for its identification and application in synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Clear yellow to orange liquid | [1] |

| Boiling Point | 144 °C @ 90 mmHg | [1] |

| Density | 0.947 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.478 | [1] |

| Flash Point | 84 °C (183.2 °F) - closed cup |

Table 3: Spectroscopic Data for this compound

| Spectroscopy Type | Key Data Points |

| ¹H NMR (in CCl₄) | δ 5.65 (m, 1H, olefinic proton), 3.05 (pseudo-s, 2H, -CH₂CN), 2.0-2.8 (m, 4H, allylic protons), 1.25-2.0 (m, 4H, methylene (B1212753) protons)[6] |

| ¹³C NMR | Data not readily available in summarized format, but can be accessed through databases such as PubChem. |

| Infrared (IR) | The nitrile (C≡N) stretching absorption is typically observed in the range of 2260-2220 cm⁻¹[7]. A C=C stretching absorption for the cyclohexene (B86901) ring would be expected around 1680-1620 cm⁻¹[7]. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 121. Fragmentation patterns would involve loss of fragments from the cyclohexene ring and the acetonitrile (B52724) moiety. The NIST WebBook provides the mass spectrum[8]. |

Related Compounds

The primary related compound to this compound is its isomer, cyclohexylideneacetonitrile . This isomer is often formed as a co-product during synthesis. Other related compounds include derivatives of the cyclohexene ring or the acetonitrile functional group.

Table 4: Key Related Compound - Cyclohexylideneacetonitrile

| Identifier Type | Value |

| IUPAC Name | 2-Cyclohexylideneacetonitrile[9] |

| CAS Number | 4435-18-1[9] |

| Molecular Formula | C₈H₁₁N[9] |

| Molecular Weight | 121.18 g/mol [9] |

| Synonyms | (Cyclohexylidene)acetonitrile, delta1,alpha-Cyclohexaneacetonitrile[9] |

Table 5: Spectroscopic Data for Cyclohexylideneacetonitrile

| Spectroscopy Type | Key Data Points |

| ¹H NMR (in CCl₄) | δ 5.08 (m, 1H, olefinic proton), 2.0-2.8 (m, 4H, allylic protons), 1.25-2.0 (m, 6H, methylene protons)[6] |

| ¹³C NMR | Data can be accessed through databases like PubChem[9]. |

| Infrared (IR) | Similar to its isomer, a strong nitrile (C≡N) peak is expected around 2260-2220 cm⁻¹ and a C=C stretch around 1680-1620 cm⁻¹[7]. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 121, with a distinct fragmentation pattern compared to its isomer. |

Synthesis and Experimental Protocols

The most common method for synthesizing this compound is through the Knoevenagel condensation of cyclohexanone (B45756) with a compound containing an active methylene group, such as cyanoacetic acid, followed by decarboxylation. Another route involves the direct condensation of cyclohexanone with acetonitrile.

Knoevenagel Condensation of Cyclohexanone and Cyanoacetic Acid

This two-step synthesis involves an initial condensation to form an intermediate, followed by decarboxylation.

Experimental Protocol:

Step 1: Dehydration Reaction

-

In a reaction vessel equipped with a stirrer, reflux condenser, and a Dean-Stark trap, combine cyclohexanone, cyanoacetic acid, a catalytic amount of ammonium (B1175870) acetate, and a solvent such as n-hexane.[3]

-

Heat the mixture to a temperature of 125-145 °C.[3]

-

Continuously remove the water formed during the reaction using the Dean-Stark trap.

-

The reaction is typically complete within 1 to 3 hours, yielding the intermediate cyclohexenyl cyanoacetic acid.[3]

Step 2: Decarboxylation

-

To the intermediate from Step 1, add piperazine (B1678402) and acetic acid.[3]

-

Heat the mixture to 180-200 °C for 2 to 4 hours to induce decarboxylation.[3] The use of piperazine helps to control the rate of carbon dioxide evolution, enhancing the safety and stability of the reaction.[3]

-

The final product, this compound, can then be purified by distillation under reduced pressure.

Direct Condensation of Cyclohexanone and Acetonitrile

This method provides a more direct route to a mixture of this compound and cyclohexylideneacetonitrile.

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, charge potassium hydroxide (B78521) pellets and acetonitrile.[6]

-

Bring the mixture to reflux.

-

A solution of cyclohexanone in acetonitrile is then added dropwise over a period of 30-60 minutes.[6]

-

Continue heating at reflux for an additional 2 hours after the addition is complete.[6]

-

The hot solution is then poured onto crushed ice.

-

The product is extracted with an organic solvent (e.g., ether), and the solvent is removed under reduced pressure to yield a mixture of the two isomers.[6]

-

The isomers can be separated by techniques such as fractional distillation or chromatography.

References

- 1. 1-Cyclohexene-1-acetonitrile | 6975-71-9 [chemicalbook.com]

- 2. CAS 6975-71-9 | this compound - Synblock [synblock.com]

- 3. CN104262197A - Synthesis method of this compound - Google Patents [patents.google.com]

- 4. 1-Cyclohexene-1-acetonitrile | C8H11N | CID 81461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 6975-71-9 | Benchchem [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. 1-Cyclohexene-1-acetonitrile [webbook.nist.gov]

- 9. Acetonitrile, 2-cyclohexylidene- | C8H11N | CID 97105 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 1-Cyclohexenylacetonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Cyclohexenylacetonitrile (CAS No. 6975-71-9), a key intermediate in the synthesis of various chemical compounds.[1][2] Adherence to these guidelines is critical to ensure personnel safety and procedural integrity within a laboratory setting.

Chemical Identification and Properties

This compound is a combustible, clear yellow to orange liquid.[1][3][4][5][6] It is recognized as harmful and an irritant.[1][7] Proper identification and understanding of its physical and chemical properties are fundamental to its safe handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 6975-71-9 | [1][8][9][10] |

| Molecular Formula | C₈H₁₁N | [1][7][9][10] |

| Molecular Weight | 121.18 g/mol | [1][7][9] |

| Appearance | Clear yellow to orange liquid | [1][6] |

| Boiling Point | 144 °C @ 90 mmHg[1][3][5] 215.6 °C @ 760 mmHg[9] 95-96 °C @ 11 Torr[10] 244 °C[2] | [1][2][3][5][9][10] |

| Density | 0.947 g/mL at 25 °C | [1][3][5] |

| Refractive Index | n20/D 1.478 | [1][3][5] |

| Flash Point | 84 °C (183.2 °F) - closed cup | [3][4][5] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25 °C | [9] |

| Synonyms | 1-Cyclohexene-1-acetonitrile, Cyclohexenylacetonitrile, 1-Cyclohexen-1-ylacetonitrile |[1][3][8][10] |

Hazard Identification and Classification

This chemical is classified as hazardous under the Globally Harmonized System (GHS). Exposure can be harmful through inhalation, skin contact, or ingestion, and it can cause significant irritation to the skin, eyes, and respiratory system.[1][4][7][8]

Table 2: GHS Hazard Classification for this compound

| Element | Classification | Source(s) |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | [1][3][9] |

| Signal Word | Warning | [1][3][8][9] |

| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][3][4][7][8] |

| Precautionary Statements | P261: Avoid breathing mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352+P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell. P304+P340+P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1][3][8][9] |

Table 3: Other Hazard Information

| Classification | Code/Value | Source(s) |

|---|---|---|

| Hazard Class | 6.1 (Toxic) | [1][9] |

| WGK (Germany) | 3 (Severe hazard to water) | [1][3][9] |

| Target Organs | Respiratory system |[3][4][5][8] |

Safe Handling and Storage

Safe handling of this compound requires a combination of robust engineering controls, appropriate personal protective equipment, and stringent procedural discipline.

Engineering Controls

-

Ventilation: All work must be conducted in a well-functioning chemical fume hood to minimize inhalation exposure.[8] General laboratory ventilation should ensure multiple air changes per hour.[11]

-

Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of vapors.[11][12]

-

Static Discharge: Implement proper grounding and bonding procedures for containers and receiving equipment to prevent static electricity buildup, which can be an ignition source.[8][11][12]

Personal Protective Equipment (PPE)

A thorough risk assessment should precede any handling of this chemical to ensure the correct level of PPE is selected.

Caption: PPE selection workflow for handling this compound.

-

Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z.87.1 standards.[13] A face shield should be worn over goggles if there is a significant risk of splashing.[13][14]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and change them frequently, especially after known contact.[8][13] A lab coat or coveralls must be worn and buttoned to protect the skin.[15]

-

Respiratory Protection: When engineering controls are insufficient or unavailable, use a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK EN14387).[3][9] Avoid breathing any vapors or mists.[8]

General Handling Procedures

Adherence to standard laboratory safety practices is mandatory.

Caption: Standard workflow for the safe laboratory handling of chemicals.

-

Keep the substance away from food, drink, and animal feed.[8]

-

Do not eat, drink, or smoke in the laboratory.[8]

-

Keep away from ignition sources such as heat, sparks, and open flames.[8][12]

-

Wash hands and affected skin areas thoroughly after handling.[8]

Storage Requirements

-

Conditions: Store in a cool, dry, and well-ventilated area away from direct sunlight.[8] The recommended storage condition is room temperature in a tightly sealed container.[1][8]

-

Container: Keep containers tightly closed to prevent the release of vapors.[8]

-

Incompatibilities: Store separately from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8]

-

Storage Class: The German storage class (LGK) is 10 for combustible liquids.[3][4][5]

Emergency Procedures

Immediate and correct response to an emergency is crucial to minimizing harm.

First Aid Measures

Caption: Decision-making flowchart for first aid response to chemical exposure.

-

Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes.[8] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.[8]

-

Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes.[8] Remove all contaminated clothing and shoes.[8][16] Seek immediate medical attention.[8]

-

Inhalation: Move the victim to fresh air.[8] If the person is not breathing, provide artificial respiration.[8] Immediate medical attention is required.[8]

-

Ingestion: Do NOT induce vomiting.[8] Call a physician or poison control center immediately.[8]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[8] Water mist can be used to cool closed containers.[8]

-

Specific Hazards: The substance is combustible and containers may explode when heated.[8] Vapors may form explosive mixtures with air.[17] Thermal decomposition can produce hazardous gases like carbon monoxide, carbon dioxide, and nitrogen oxides.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[17]

Accidental Release Measures

Caption: Step-by-step workflow for responding to a chemical spill.

-

Personal Precautions: Ensure adequate ventilation and wear full PPE, including respiratory protection.[8][12]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[8]

-

Containment and Cleanup: Remove all sources of ignition.[8] Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[8] Collect the material into a suitable, closed container for disposal.[8]

Experimental Protocol Example: Safe Handling during a Synthesis Reaction

The synthesis of this compound often involves the reaction of cyclohexanone (B45756) with cyanoacetic acid, followed by decarboxylation.[2][18] This process requires careful management of temperature and pressure due to gas evolution. The following protocol outlines the critical safety and handling steps for such a procedure.

-

Preparation and Setup:

-

Conduct a thorough pre-risk assessment of all reactants, intermediates, and products.

-

Set up all glassware in a certified chemical fume hood. Ensure all glassware is free of cracks and defects.

-

The reaction flask should be equipped with a reflux condenser, a thermometer, and an addition funnel.[19] For reactions involving gas evolution (decarboxylation), ensure the system is not closed and is safely vented within the fume hood.[18]

-

Place the heating apparatus (e.g., an oil bath on a stirrer/hotplate) within the fume hood and ensure its controls are accessible.[18]

-

-

Charging the Reactor:

-

Don all required PPE (goggles, face shield, lab coat, chemical-resistant gloves).

-

Carefully measure and add reactants (e.g., cyclohexanone, cyanoacetic acid, ammonium (B1175870) acetate (B1210297) catalyst, and solvent) to the reaction flask.[2][18] Perform all transfers within the fume hood.

-

-

Running the Reaction:

-

Begin stirring and slowly heat the mixture to the target temperature (e.g., 125-165 °C).[2][18]

-

Monitor the reaction closely for any signs of an uncontrolled exotherm or excessive gas evolution.[2] The decarboxylation step can be vigorous.[2][18]

-

Maintain a steady reflux and control the temperature precisely as specified in the synthesis procedure.[18]

-

-

Workup and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature before proceeding with the workup.

-

Perform all extractions, washes, and solvent removal steps inside the fume hood.

-

When distilling the product, even under reduced pressure, ensure the apparatus is assembled correctly to prevent leaks.[18] The collection flask should be cooled appropriately.

-

-

Cleanup and Decontamination:

-

Quench any reactive residues carefully before cleaning glassware.

-

Dispose of all chemical waste, including contaminated absorbent materials and disposable PPE, in appropriately labeled hazardous waste containers.

-

Thoroughly clean and decontaminate the work area.

-

Disposal Considerations

Chemical waste and contaminated materials must be disposed of as hazardous waste.[18] Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain.[8] Keep waste in a designated, closed, and properly labeled container.

References

- 1. 1-Cyclohexene-1-acetonitrile | 6975-71-9 [chemicalbook.com]

- 2. CN104262197A - Synthesis method of this compound - Google Patents [patents.google.com]

- 3. 1-环己烯基乙腈 92% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1-环己烯基乙腈 92% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound 92 6975-71-9 [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 1-Cyclohexene-1-acetonitrile | C8H11N | CID 81461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.nl [fishersci.nl]

- 9. This compound | CAS#:6975-71-9 | Chemsrc [chemsrc.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. lobachemie.com [lobachemie.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 14. realsafety.org [realsafety.org]

- 15. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 16. ehs.princeton.edu [ehs.princeton.edu]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

Physical properties of 1-Cyclohexenylacetonitrile (boiling point, density)

An In-depth Technical Guide on the Physical Properties of 1-Cyclohexenylacetonitrile

This technical guide provides a comprehensive overview of the key physical properties of this compound, specifically its boiling point and density. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes detailed experimental protocols for the determination of these properties and a summary of the quantitative data.

Physical Properties of this compound

This compound is a clear yellow to orange liquid at room temperature.[1][2] It is a versatile synthetic intermediate in organic chemistry. A summary of its key physical properties is presented in the table below.

Table 1: Physical Properties of this compound

| Property | Value | Conditions |

| Boiling Point | 144 °C | at 90 mm Hg |

| 215.6 °C | at 760 mmHg[3] | |

| Density | 0.947 g/mL | at 25 °C[1] |

| 0.9 g/cm³ | Not specified | |

| Molecular Formula | C₈H₁₁N | |

| Molecular Weight | 121.18 g/mol [1][2][4][5] | |

| CAS Number | 6975-71-9[1][2][4][5][6] |

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of the boiling point and density of a liquid organic compound such as this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating mantle or Bunsen burner

-

Heat-transfer fluid (e.g., mineral oil)

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is securely attached to a thermometer.

-

The thermometer and attached test tube are immersed in a Thiele tube or an oil bath, ensuring the liquid level in the bath is above the level of the sample in the test tube.

-

The bath is heated gently and stirred continuously to ensure uniform temperature distribution.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the bath is allowed to cool slowly with continuous stirring.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[1]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m_empty).

-

The pycnometer is filled with distilled water of a known temperature and its mass is measured (m_water). The temperature of the water should be recorded.

-

The pycnometer is then emptied, thoroughly dried, and filled with this compound at the same temperature. Its mass is then measured (m_liquid).

-

The density of the water at the recorded temperature (ρ_water) is obtained from reference tables.

-

The volume of the pycnometer (V) is calculated using the formula: V = (m_water - m_empty) / ρ_water

-

The density of the this compound (ρ_liquid) is then calculated using the formula: ρ_liquid = (m_liquid - m_empty) / V

Synthesis Workflow

This compound can be synthesized via the condensation of cyclohexanone (B45756) with an active methylene (B1212753) compound like acetonitrile (B52724) or cyanoacetic acid. The following diagram illustrates a general experimental workflow for its synthesis from cyclohexanone and acetonitrile.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 6. Measuring density | Class experiment | RSC Education [edu.rsc.org]

Solubility Profile of 1-Cyclohexenylacetonitrile in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-cyclohexenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical and fine chemical products. Due to a lack of readily available quantitative solubility data in peer-reviewed literature and chemical databases, this document outlines a detailed experimental protocol for the systematic determination of its solubility in a range of common organic solvents. Furthermore, it presents a qualitative assessment of its expected solubility based on its molecular structure and includes relevant physical and chemical properties. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to design and optimize reaction conditions, purification processes, and formulation strategies.

Introduction

This compound (CAS No. 6975-71-9) is a versatile bifunctional molecule containing both a nitrile group and a carbon-carbon double bond within a cyclohexene (B86901) ring.[1] This structure makes it a valuable precursor for the synthesis of a variety of more complex molecules.[2] Understanding its solubility in different organic solvents is crucial for its effective use in organic synthesis, including for reaction setup, workup, and purification via crystallization or chromatography. This document aims to address the current gap in quantitative solubility data and provide a practical framework for its experimental determination.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁N | [1] |

| Molecular Weight | 121.18 g/mol | [1] |

| Appearance | Clear yellow to orange liquid | [1] |

| Boiling Point | 144 °C at 90 mmHg | [1] |

| Density | 0.947 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.478 | [1] |

| Flash Point | 84 °C (closed cup) |

Qualitative Solubility Prediction

Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted. The molecule possesses a polar nitrile group (-C≡N) and a nonpolar cyclohexene ring. This amphiphilic nature suggests that it will exhibit some degree of solubility in a range of organic solvents.

-

Polar Aprotic Solvents: Due to the presence of the polar nitrile group, good solubility is expected in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane.

-

Polar Protic Solvents: Solubility in polar protic solvents like ethanol (B145695) and methanol (B129727) is also anticipated, facilitated by dipole-dipole interactions.

-

Nonpolar Solvents: The nonpolar cyclohexene backbone suggests that it will be miscible with nonpolar solvents like toluene (B28343) and, to a lesser extent, hexane.

While these predictions provide a useful starting point, they do not replace the need for quantitative experimental data for precise applications.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. To address this, the following section provides a detailed experimental protocol for determining these values. The results obtained from this protocol can be compiled into a comprehensive table for easy comparison.

Table 2: Experimentally Determined Solubility of this compound (Template)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Ethyl Acetate | 25 | ||

| Diethyl Ether | 25 | ||

| Dichloromethane | 25 | ||

| Chloroform | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 |

Experimental Protocol for Solubility Determination

The following is a standard protocol for the gravimetric determination of the solubility of this compound.

5.1. Materials and Equipment

-

This compound (≥98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)

-

Glass syringes

-

Oven

5.2. Experimental Procedure

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial.

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure saturation.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a glass syringe fitted with a syringe filter.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Determine the weight of the transferred solution.

-

Drying: Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C) until a constant weight is achieved.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Weight of residue / Volume of supernatant withdrawn) * 100

5.3. Data Analysis and Reporting

The experiment should be performed in triplicate for each solvent, and the results should be reported as the mean ± standard deviation. The data can then be tabulated as shown in the template Table 2.

Visualizations

6.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in common organic solvents is not currently available in the public domain, this technical guide provides a robust framework for its determination. The provided experimental protocol, coupled with an understanding of the compound's physicochemical properties, will empower researchers to generate the necessary data for their specific applications. The qualitative predictions offered herein can serve as a preliminary guide for solvent selection. The systematic collection and dissemination of such data will be of significant benefit to the scientific community, particularly in the fields of synthetic chemistry and drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Cyclohexenylacetonitrile via Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon bonds. It typically involves the reaction of an active methylene (B1212753) compound with a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1][2] This application note provides a detailed protocol for the synthesis of 1-Cyclohexenylacetonitrile, a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. The primary synthetic routes involve the condensation of cyclohexanone (B45756) with either malononitrile (B47326) or cyanoacetic acid, the latter of which is followed by decarboxylation.[3][4][5]

Reaction Principle

The synthesis of this compound via Knoevenagel condensation proceeds through a nucleophilic addition of an active hydrogen compound to the carbonyl group of cyclohexanone. This is followed by an elimination of a water molecule.[2] When cyanoacetic acid is used, a subsequent decarboxylation step occurs to yield the final product.[3][4] The reaction is typically catalyzed by a weak base, such as an amine.[1][2]

Data Presentation: Reaction Parameters and Yields

The following table summarizes various reported conditions and outcomes for the synthesis of this compound using the Knoevenagel condensation. This allows for a clear comparison of different catalytic systems and reaction parameters.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexanone | Cyanoacetic Acid | Ammonium (B1175870) Acetate (B1210297) | Acetic Acid | 100-160 | 16 | 91 | [3] |

| Cyclohexanone | Cyanoacetic Acid | Piperidine | Acetic Acid | 100-160 | - | 86 | [3] |

| Cyclohexanone | Cyanoacetic Acid | Ammonium Acetate | n-Hexane | 125-145 | 1-3 | - | [4] |

| (Intermediate) | - | Piperazine/Acetic Acid | - | 180-200 | 2-4 | - | [4] |

| Cyclohexanone | Acetonitrile | Potassium Hydroxide | Acetonitrile | Reflux | 0.5-1.0 | 65-85 | [6] |

| Cyclohexanone | Cyanoacetic Acid | Ammonium Acetate | n-Hexane | 100-150 | 2-4 | - | [7] |

| (Intermediate) | - | Ammonium Acetate/Pyridine | Acetic Acid | 175-200 | 3-6 | - | [7] |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound based on established literature procedures.

Protocol 1: Synthesis using Cyclohexanone and Cyanoacetic Acid

This protocol is adapted from a patented industrial process and is suitable for larger-scale synthesis.[3]

Materials:

-

Cyclohexanone

-

Cyanoacetic acid

-

Ammonium acetate (catalyst)

-

Acetic acid (solvent)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Heating mantle

-

Distillation apparatus

Procedure:

-

To a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add cyclohexanone and a catalytic amount of ammonium acetate.

-

Heat the mixture to 100-160 °C.

-

Slowly add a solution of cyanoacetic acid dissolved in acetic acid dropwise to the heated mixture. The addition rate should be controlled to maintain a steady, manageable evolution of CO2 gas.

-

After the addition is complete, continue to heat the reaction mixture at 130-140 °C until the reaction is complete (typically monitored by gas chromatography).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by distillation under reduced pressure.

Protocol 2: Synthesis using Cyclohexanone and Malononitrile under Microwave Irradiation